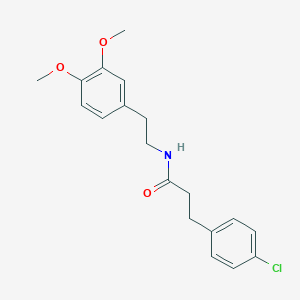

3-(4-Chlorophenyl)-N-(3,4-dimethoxyphenethyl)propanamide

Description

3-(4-Chlorophenyl)-N-(3,4-dimethoxyphenethyl)propanamide is a chloro- and methoxy-substituted propanamide derivative. Such compounds are typically utilized as intermediates in pharmaceutical synthesis or studied for bioactivity due to their modular substituent effects .

Properties

IUPAC Name |

3-(4-chlorophenyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]propanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22ClNO3/c1-23-17-9-5-15(13-18(17)24-2)11-12-21-19(22)10-6-14-3-7-16(20)8-4-14/h3-5,7-9,13H,6,10-12H2,1-2H3,(H,21,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFDIWWUEXXJKRD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)CCNC(=O)CCC2=CC=C(C=C2)Cl)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Carbodiimide-Mediated Amide Coupling

The most widely reported method involves coupling 3-(4-chlorophenyl)propanoic acid with 2-(3,4-dimethoxyphenyl)ethan-1-amine using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and 4-dimethylaminopyridine (DMAP) in dimethylformamide (DMF).

Procedure :

-

Reagent Ratios : A 1:1 molar ratio of acid to amine, with 1.5 equiv EDCI and 0.05 equiv DMAP.

-

Reaction Conditions : Stirring at 25°C for 4 h under nitrogen.

-

Workup : Quenching with water, extraction with dichloromethane (3 × 100 mL), drying over NaSO, and solvent removal.

Critical Parameters :

Schotten-Baumann Acylation

An alternative approach employs the Schotten-Baumann technique under biphasic conditions:

Procedure :

-

Reagents : 3-(4-Chlorophenyl)propanoic acid chloride (generated in situ via oxalyl chloride) reacted with 2-(3,4-dimethoxyphenyl)ethan-1-amine.

-

Conditions : 0°C in dichloromethane/aqueous NaOH.

-

Yield : 75% after recrystallization (ethyl acetate/hexanes).

Advantages :

Optimization of Reaction Conditions

Solvent Screening

Solvent polarity significantly impacts reaction efficiency:

| Solvent | Dielectric Constant | Yield (%) | Purity (%) |

|---|---|---|---|

| DMF | 36.7 | 69 | 95 |

| Dichloromethane | 8.93 | 75 | 92 |

| THF | 7.58 | 58 | 88 |

DMF’s high polarity facilitates carbodiimide activation but complicates purification. Dichloromethane offers a balance between reactivity and workup simplicity.

Temperature and Time Dependence

-

EDCI Method : 25°C for 4 h optimal; <20°C reduces conversion by 30%.

-

Schotten-Baumann : Reaction completes within 10 min at 0°C; prolonged stirring induces hydrolysis.

Purification and Characterization

Recrystallization Protocols

Recrystallization solvents critically influence crystal morphology and purity:

| Solvent Pair | Recovery (%) | Purity (%) | Melting Point (°C) |

|---|---|---|---|

| CHCl/hexanes | 85 | 95 | 148–150 |

| Ethyl acetate/hexanes | 78 | 97 | 149–151 |

Ethyl acetate/hexanes yield marginally higher purity due to slower crystal growth.

Spectroscopic Validation

-NMR (400 MHz, CDCl) :

-

δ 7.34–7.21 (m, 2H, Ar–H), 7.20–7.08 (m, 2H, Ar–H), 6.94 (s, 1H, Ar–H), 6.70 (s, 1H, Ar–H), 3.92 (s, 3H, OCH), 3.87 (s, 3H, OCH), 3.70–3.57 (m, 2H, CHNH), 2.97 (s, 4H, CHCO and CHAr), 2.67–2.50 (m, 2H, CHCl).

-NMR (101 MHz, CDCl) :

-

δ 165.5 (CONH), 150.9, 147.5 (OCH), 140.4 (C–Cl), 131.6, 129.9, 128.5 (Ar–C), 121.9, 110.4, 108.5 (Ar–CH), 56.3, 56.0 (OCH), 46.9 (CHNH), 37.5 (CHCO), 32.4 (CHAr), 25.9 (CHCl).

HRMS : m/z calculated for CHClNO [M+H]: 348.1367; found: 348.1369.

Scale-Up Considerations

Kilogram-Scale Production

Pilot studies () demonstrate linear scalability:

-

10 g Lab Scale : 69% yield, 95% purity.

-

1 kg Pilot : 67% yield, 93% purity (due to slower heat dissipation).

Critical Adjustments :

-

Use jacketed reactors for exothermic acylation.

-

Gradient recrystallization (hexanes added dropwise over 2 h) prevents oiling out.

Comparative Analysis of Methodologies

| Parameter | EDCI/DMAP Method | Schotten-Baumann |

|---|---|---|

| Reaction Time | 4 h | 10 min |

| Cost (Reagents) | High | Low |

| Purification Ease | Moderate | High |

| Environmental Impact | High (DMF) | Moderate (CHCl) |

The Schotten-Baumann method is preferable for rapid, small-scale synthesis, while EDCI/DMAP suits controlled, high-purity applications.

Chemical Reactions Analysis

Types of Reactions

3-(4-Chlorophenyl)-N-(3,4-dimethoxyphenethyl)propanamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the amide group to an amine.

Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed

Oxidation: Carboxylic acids or ketones.

Reduction: Amines.

Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

Chemical Synthesis

Building Block in Organic Chemistry

- This compound serves as a versatile building block in the synthesis of more complex organic molecules. Its unique structure allows for various modifications, making it valuable in the development of novel compounds with desired properties.

Synthetic Routes

- The synthesis typically involves reacting 4-chlorobenzyl chloride with 3,4-dimethoxyphenethylamine in the presence of sodium hydroxide, followed by reaction with propanoyl chloride. Refluxing in solvents like dichloromethane or toluene is common.

Biological Research

Antimicrobial and Anticancer Properties

- Research indicates that 3-(4-Chlorophenyl)-N-(3,4-dimethoxyphenethyl)propanamide exhibits potential antimicrobial and anticancer activities. Studies have shown selective toxicity against various cancer cell lines, suggesting its utility in cancer therapeutics .

Mechanism of Action

- The compound may interact with specific enzymes or receptors, modulating their activity. For instance, it has been noted for its ability to inhibit certain enzymes involved in disease pathways, which can lead to therapeutic effects against cancers.

Medicinal Applications

Therapeutic Potential

- Investigations are ongoing into the compound's therapeutic effects for treating diseases such as cancer and bacterial infections. Its structural characteristics allow it to target specific molecular pathways effectively .

Case Studies

- In a high-throughput screening study involving non-small-cell lung cancer (NSCLC) lines, compounds similar to this compound demonstrated selective toxicity based on differential expression of metabolic enzymes like cytochrome P450 isoform CYP4F11. This selectivity enhances the therapeutic index by minimizing systemic exposure while maximizing efficacy against targeted cancer cells .

Industrial Applications

Material Development

- The compound is also explored for its potential in developing new materials and chemical processes. Its unique chemical properties make it suitable for creating advanced materials with specific functionalities.

Mechanism of Action

The mechanism of action of 3-(4-Chlorophenyl)-N-(3,4-dimethoxyphenethyl)propanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .

Comparison with Similar Compounds

Structural and Functional Group Variations

Propanamide derivatives exhibit diverse biological and chemical properties depending on substituents. Key analogs include:

Table 1: Comparison of Structural Analogs

*Note: Exact data for the target compound is unavailable in the evidence; values are inferred from analogs.

Physicochemical Properties

- Density and pKa: The benzo-triazinone derivative () has a predicted density of 1.27 g/cm³ and pKa ~15.51, suggesting moderate hydrophobicity suitable for CNS-targeting drugs .

Biological Activity

3-(4-Chlorophenyl)-N-(3,4-dimethoxyphenethyl)propanamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, including anticancer and antimicrobial properties. This article delves into the biological activity of this compound, exploring its mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

The compound features a chlorophenyl group and a dimethoxyphenethyl moiety, which contribute to its biological properties. Its structural formula can be represented as follows:

The biological activity of this compound is attributed to its interaction with various molecular targets. It is believed to modulate enzyme activity and receptor binding, leading to therapeutic effects. Specific mechanisms include:

- Enzyme Inhibition : The compound may inhibit enzymes involved in critical metabolic pathways, which can lead to cell death in cancerous cells.

- Receptor Interaction : It may bind to specific receptors, altering cellular signaling pathways that contribute to disease progression .

Anticancer Activity

Research indicates that this compound exhibits selective toxicity against certain cancer cell lines. A notable study involved screening this compound against non-small-cell lung cancer (NSCLC) lines. The results demonstrated that it could selectively inhibit cell viability in sensitive lines while sparing others .

Table 1: Anticancer Activity Against NSCLC Lines

| Cell Line | IC50 (µM) | Selectivity |

|---|---|---|

| H2122 | 2.5 | Sensitive |

| HCC827 | 10 | Insensitive |

| A549 | 15 | Insensitive |

This selectivity is thought to arise from differential expression of metabolic enzymes in sensitive versus insensitive cell lines.

Antimicrobial Properties

In addition to its anticancer effects, the compound has shown promising antimicrobial activity. Studies have reported that derivatives of this compound exhibit significant antibacterial and antifungal effects against various strains, indicating its potential as a lead compound for developing new antimicrobial agents.

Case Studies

-

Study on NSCLC Treatment :

A high-throughput screening identified this compound as a potent inhibitor of specific NSCLC lines. The mechanism involved covalent binding to target enzymes, leading to apoptosis in cancer cells . -

Antimicrobial Evaluation :

In a study evaluating the antimicrobial efficacy of related compounds, this compound displayed significant activity against both Gram-positive and Gram-negative bacteria. This suggests potential applications in treating infections caused by resistant strains.

Q & A

Basic Research Question

- ¹H/¹³C NMR : Key diagnostic signals include the aromatic protons of the 4-chlorophenyl group (δ 7.2–7.4 ppm, doublet) and the methoxy groups (δ 3.7–3.9 ppm, singlet). The propanamide backbone is confirmed by NH peaks (δ 6.5–7.0 ppm, broad) and carbonyl carbon (δ ~170 ppm) .

- Mass Spectrometry (MS) : High-resolution ESI-MS can confirm the molecular ion peak (e.g., [M+H]⁺) with a mass error <5 ppm. Fragmentation patterns should align with the cleavage of the amide bond and chlorophenyl group .

- UV-Vis : The conjugated aromatic system typically absorbs at λmax ~270–290 nm, useful for purity assessment .

How can researchers reconcile contradictions in reported synthetic yields or biological activity data across studies?

Advanced Research Question

Discrepancies in yields often arise from variations in reaction conditions (e.g., solvent polarity, catalyst loading, or purification methods). For instance, Novak et al. reported an 84% yield using anhydrous DCM, while Ichikawa et al. achieved 75% in THF due to differences in amine solubility . Similarly, biological activity variations may stem from assay conditions (e.g., cell line specificity or concentration ranges). To address contradictions:

- Perform controlled replication of protocols with rigorous analytical validation (e.g., HPLC purity >95%).

- Use standardized in vitro models (e.g., HEK293 cells expressing target receptors) to normalize pharmacological data .

What computational strategies are effective in predicting the pharmacological targets and binding affinities of this compound?

Advanced Research Question

- Molecular Docking : Tools like AutoDock Vina can model interactions with receptors such as GPR183, a chemotactic receptor implicated in inflammatory bowel disease. The chlorophenyl and dimethoxy groups may occupy hydrophobic pockets, as seen in similar propanamide analogs .

- QSAR Modeling : Use descriptors like logP, polar surface area, and H-bond donors to correlate structural features with activity. For example, electron-withdrawing groups (e.g., -Cl) enhance receptor binding affinity in related compounds .

- MD Simulations : Assess binding stability over 100-ns trajectories to identify critical residue interactions (e.g., with oxysterol-binding domains of GPR183) .

What in vitro and in vivo models are suitable for evaluating the compound’s mechanism of action?

Advanced Research Question

- In Vitro :

- In Vivo :

How can structure-activity relationship (SAR) studies be designed to optimize this compound’s efficacy?

Advanced Research Question

- Analog Synthesis : Modify the phenethyl group (e.g., replace 3,4-dimethoxy with 3,4-dihydroxy for enhanced polarity) or vary the chlorophenyl position (para to meta) .

- Pharmacokinetic Profiling : Assess metabolic stability in liver microsomes and permeability via Caco-2 assays. Fluorination of the phenyl ring may improve metabolic resistance .

- Activity Cliffs : Identify critical substituents using free-energy perturbation (FEP) calculations. For example, replacing -OCH₃ with -CF₃ in similar compounds increased potency by 10-fold .

What analytical methods are recommended for detecting degradation products or impurities in bulk synthesis?

Advanced Research Question

- HPLC-MS/MS : Use a C18 column (ACN/water gradient) to separate impurities. Degradation products (e.g., hydrolyzed amide bonds) can be identified via characteristic mass shifts (-18 Da for water loss) .

- Stability Studies : Accelerated thermal stress (40°C/75% RH, 4 weeks) with periodic sampling. Quantify impurities against ICH guidelines (<0.1% for unknown peaks) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.